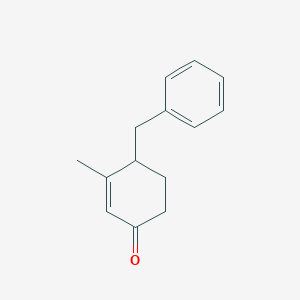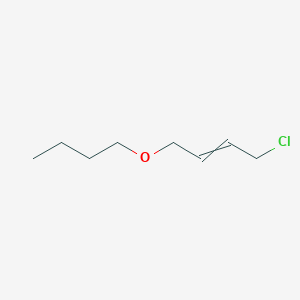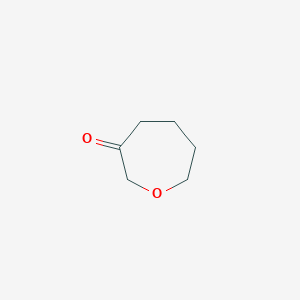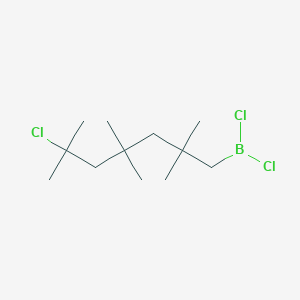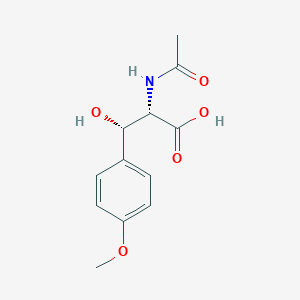
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine is a chiral amino acid derivative with a specific stereochemistry It is characterized by the presence of an acetyl group, a hydroxy group, and a methoxyphenyl group attached to the serine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine typically involves the following steps:
Protection of the Amino Group: The amino group of serine is protected using an acetyl group to prevent unwanted reactions.
Introduction of the Hydroxy Group: The hydroxy group is introduced at the beta position through selective hydroxylation.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the use of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
Aplicaciones Científicas De Investigación
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and hydroxy groups play a crucial role in binding to the active site of enzymes, while the methoxyphenyl group provides additional interactions that enhance binding affinity and specificity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S) N-Acetyl-b-hydroxy-3-(p-hydroxyphenyl)serine: Similar structure but with a hydroxy group instead of a methoxy group.
(2S,3S) N-Acetyl-b-hydroxy-3-(p-chlorophenyl)serine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in additional interactions, such as hydrogen bonding and van der Waals forces, which can enhance the compound’s binding affinity and specificity for its molecular targets.
Propiedades
Fórmula molecular |
C12H15NO5 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
(2S,3S)-2-acetamido-3-hydroxy-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-7(14)13-10(12(16)17)11(15)8-3-5-9(18-2)6-4-8/h3-6,10-11,15H,1-2H3,(H,13,14)(H,16,17)/t10-,11-/m0/s1 |
Clave InChI |
AGFWAAYXBADAAF-QWRGUYRKSA-N |
SMILES isomérico |
CC(=O)N[C@@H]([C@H](C1=CC=C(C=C1)OC)O)C(=O)O |
SMILES canónico |
CC(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


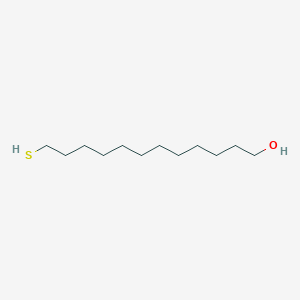
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
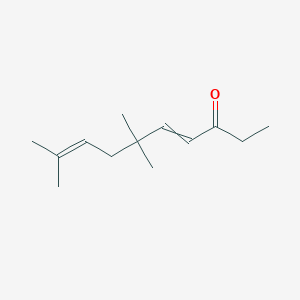
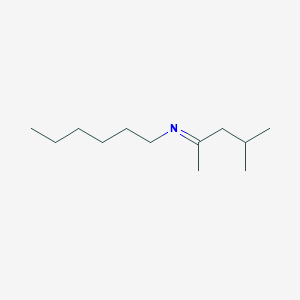
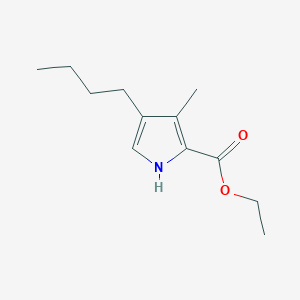

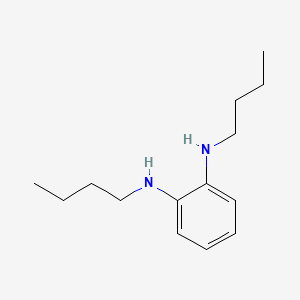
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
